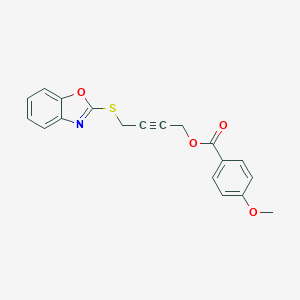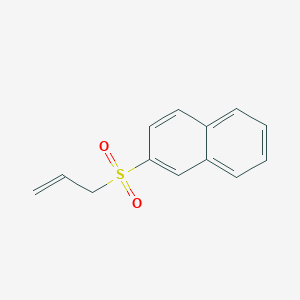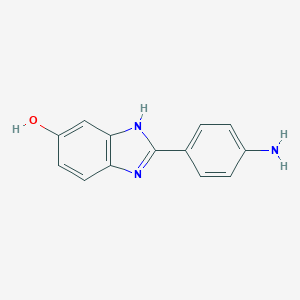![molecular formula C18H12ClF3N2O4S B285759 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "Compound X" and has been the subject of extensive research in recent years.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that Compound X has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of cancer cell growth. Additionally, Compound X has been found to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. This reduction in cytokine production leads to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Compound X in lab experiments is its ability to inhibit cancer cell growth. This property makes it a potential candidate for the development of anticancer drugs. Another advantage is its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using Compound X in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of Compound X. One direction is the investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its potential applications in various fields.
Conclusion:
Compound X is a chemical compound that has shown promising results in various scientific research applications. Its ability to inhibit cancer cell growth and reduce inflammation makes it a potential candidate for the development of anticancer and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of Compound X and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Compound X is a multi-step process that involves several chemical reactions. The first step involves the reaction between 4-chloro-3-trifluoromethyl aniline and 4-sulfamoylphenyl boronic acid, which results in the formation of an intermediate compound. This intermediate compound is then subjected to a Suzuki coupling reaction with 2-furancarboxylic acid to obtain the final product, Compound X.
Aplicaciones Científicas De Investigación
Compound X has shown promising results in various scientific research applications. It has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Compound X has also been tested for its anti-inflammatory properties, and it has been found to be effective in reducing inflammation in animal models. Additionally, Compound X has been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H12ClF3N2O4S |
|---|---|
Peso molecular |
444.8 g/mol |
Nombre IUPAC |
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12ClF3N2O4S/c19-14-6-1-10(9-13(14)18(20,21)22)15-7-8-16(28-15)17(25)24-11-2-4-12(5-3-11)29(23,26)27/h1-9H,(H,24,25)(H2,23,26,27) |
Clave InChI |
ZQPPWFTVOVNXJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)


![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate](/img/structure/B285694.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)

![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)

![N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide](/img/structure/B285716.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285719.png)